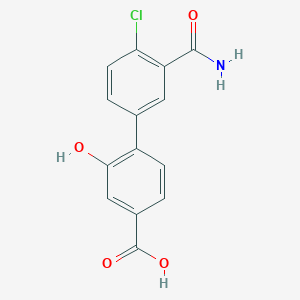
2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid (2C4CPMBA) is an organic compound that is widely used in scientific research applications. It has a wide range of effects on biochemical and physiological processes, and it can be synthesized in the laboratory in a relatively straightforward manner.
Aplicaciones Científicas De Investigación
2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% is widely used in scientific research applications. It has been used to study the effects of oxidative stress in cells and to investigate the mechanisms of action of certain drugs. It has also been used to study the effects of certain hormones on the body and to investigate the mechanisms of action of certain enzymes. In addition, 2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% has been used in the development of new drugs and in the study of the effects of certain drugs on the body.
Mecanismo De Acción
The mechanism of action of 2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% is not fully understood. However, it is believed that the compound exerts its effects by binding to certain proteins in the body. This binding then triggers a series of biochemical reactions that lead to the desired physiological effects.
Biochemical and Physiological Effects
2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been found to have anti-apoptotic and anti-angiogenic effects. In addition, 2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% has been found to have a protective effect against certain toxins and to have a beneficial effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% is relatively easy to synthesize in the laboratory and is relatively stable when stored. This makes it ideal for use in laboratory experiments. However, there are some limitations associated with the use of 2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% in laboratory experiments. For example, the compound can be toxic in high doses and can cause adverse side effects. In addition, the compound is not always soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95%. These include further research into the mechanisms of action of the compound, research into its potential therapeutic applications, and research into its potential uses in drug development. In addition, further research into the safety and toxicity of the compound is needed. Finally, research into the potential use of the compound as an adjuvant to other drugs is also needed.
Métodos De Síntesis
2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% can be synthesized through a two-step process. The first step involves the synthesis of 3-chloro-4-methoxybenzoic acid (3CMBA) from 4-methoxybenzoic acid and phosphorus oxychloride. The second step involves the conversion of 3CMBA to 2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% through the use of sodium nitrite and sodium hydroxide. The entire synthesis process can be completed in a few hours and yields a product of 95% purity.
Propiedades
IUPAC Name |
2-(3-carbamoyl-4-chlorophenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-8-2-4-10(11(6-8)15(19)20)9-3-5-13(16)12(7-9)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUHLGYDLYQMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691580 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-32-6 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














